

An In-depth Technical Guide to Bis(phenylethynyl)dimethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(phenylethynyl)dimethylsilane

Cat. No.: B1366817

[Get Quote](#)

Subject: **Bis(phenylethynyl)dimethylsilane** CAS Number: 2170-08-3 (Note: This guide clarifies the correct CAS number, which is widely cited in chemical literature and supplier databases, as opposed to the number provided in the topic prompt.)

Introduction

Bis(phenylethynyl)dimethylsilane is a versatile organosilicon compound featuring a central silicon atom bonded to two methyl groups and two phenylethynyl groups.^[1] This unique molecular architecture, combining the flexibility and thermal stability of a siloxane backbone with the rigidity and electronic properties of aromatic acetylene units, makes it a compound of significant interest in materials science.^[2] It serves as a crucial building block for advanced polymers, a component in organic electronic devices, and a modifying agent for high-performance coatings and adhesives.^{[2][3]} This guide provides a comprehensive technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

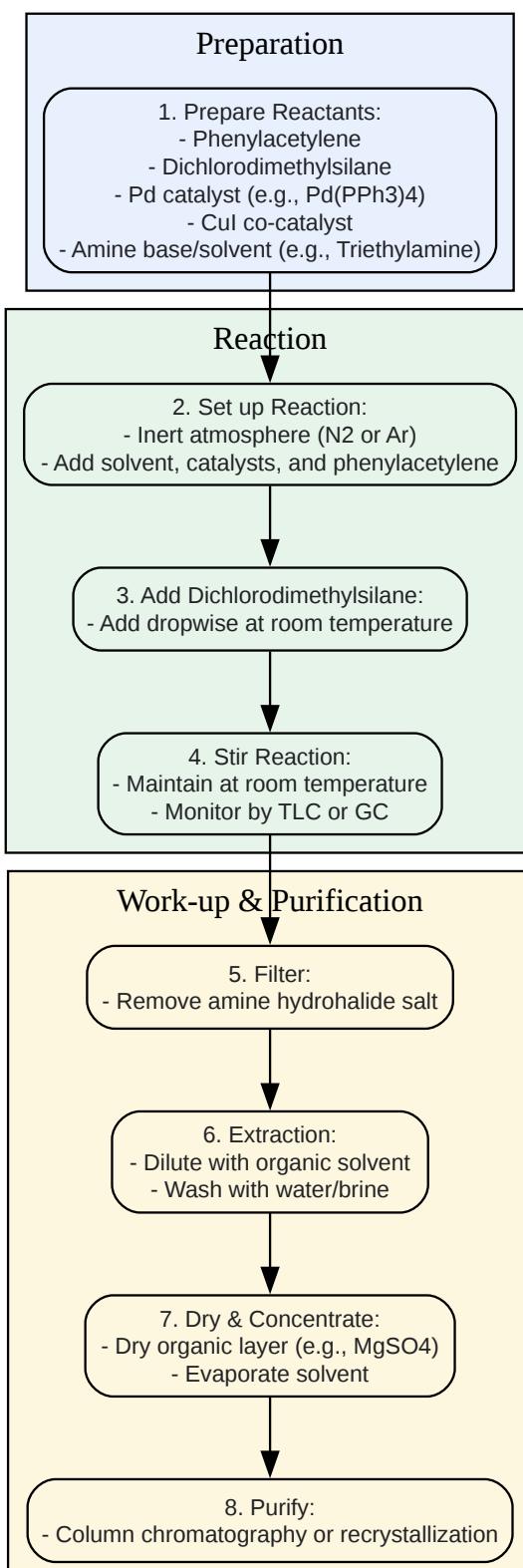
Bis(phenylethynyl)dimethylsilane is a white to light yellow crystalline solid at room temperature.^[4] The combination of the dimethylsilyl core and the phenylacetylene arms imparts a unique set of physical and chemical properties, which are summarized in the table below.

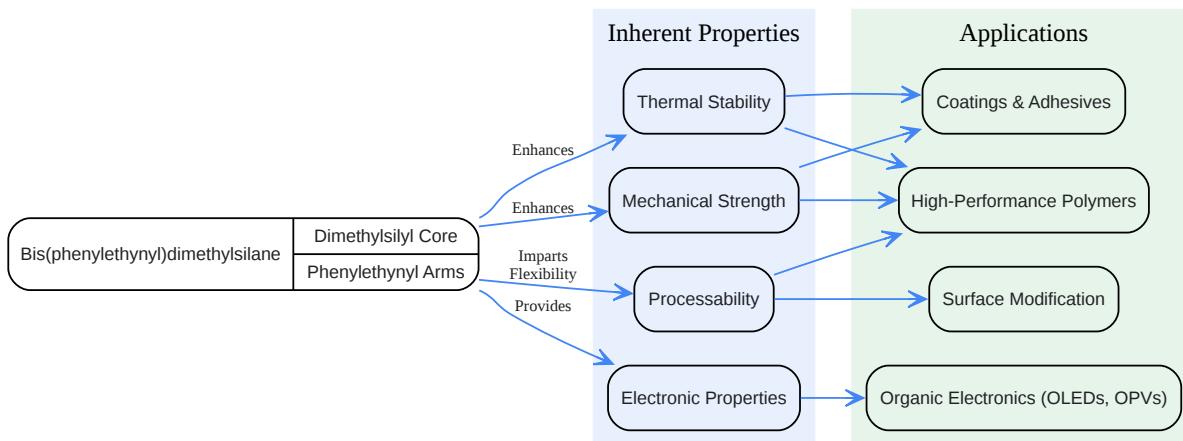
Property	Value	Source(s)
CAS Number	2170-08-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₈ H ₁₆ Si	[2] [3] [4] [6]
Molecular Weight	260.41 g/mol	[2] [3] [4] [6]
Appearance	White to light yellow powder/crystal	[4]
Melting Point	79 - 83 °C	[2] [6]
Boiling Point	177 °C at 3 mmHg (Lit.) / 180 °C at 4mm	[2] [6]
Purity	≥ 98% (GC)	[2] [5]
Storage Conditions	Store at room temperature or 2-8°C, protect from light	[6]

Synthesis and Mechanism

The most common and efficient method for synthesizing **Bis(phenylethynyl)dimethylsilane** is through a Sonogashira cross-coupling reaction. This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Reaction Principle


In this specific synthesis, dichlorodimethylsilane is reacted with two equivalents of phenylacetylene. The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a suitable base (e.g., an amine) which also often serves as the solvent. The base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.


The catalytic cycle involves the oxidative addition of the silicon-halogen bond to the palladium(0) complex, followed by the formation of a copper(I) acetylide from phenylacetylene. A transmetalation step then transfers the acetylide group to the palladium complex, and

subsequent reductive elimination yields the desired product and regenerates the palladium(0) catalyst.

Experimental Workflow: Sonogashira Coupling

Below is a generalized, step-by-step protocol for the synthesis of **Bis(phenylethynyl)dimethylsilane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]
- 5. Dimethylbis(phenylethynyl)silane | 2170-08-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. BIS(PHENYLETHYNYL)DIMETHYLSILANE | 2170-08-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(phenylethynyl)dimethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366817#bis-phenylethynyl-dimethylsilane-cas-number-14857-41-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com